REACTION_CXSMILES
|
[CH2:1]([CH:6]([C:11]([O:13]C)=[O:12])[C:7]([O:9]C)=[O:8])[CH2:2][CH:3]([CH3:5])[CH3:4]>[OH-].[Na+]>[CH2:1]([CH:6]([C:11]([OH:13])=[O:12])[C:7]([OH:9])=[O:8])[CH2:2][CH:3]([CH3:5])[CH3:4] |f:1.2|
|
Name
|
Dimethyl isoamylmalonate
|
Quantity
|
71.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)C(C(=O)OC)C(=O)OC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
after saturation with sodium chloride, was extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
The extracts from the acidic aqueous layer were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)C(C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |